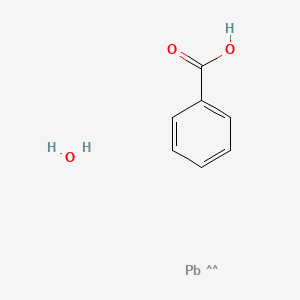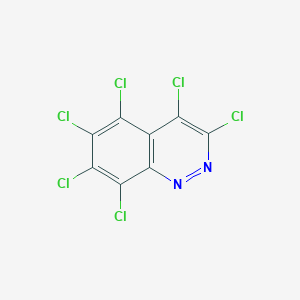
Perchlorocinnoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Perchlorocinnoline is a chemical compound with the molecular formula C8Cl6N2 and a molecular weight of 336.82 g/mol . It is a highly chlorinated derivative of cinnoline, an N-heterocyclic compound. This compound is primarily used in research settings and is known for its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of perchlorocinnoline typically involves the chlorination of cinnoline. The process requires stringent reaction conditions, including the use of chlorine gas and a suitable solvent, such as carbon tetrachloride or chloroform. The reaction is carried out under controlled temperatures to ensure the complete chlorination of the cinnoline ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and solvents. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The final product is purified through recrystallization or distillation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Perchlorocinnoline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as amines or thiols replace the chlorine atoms
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in a polar solvent like ethanol
Major Products Formed
Oxidation: Formation of this compound oxides.
Reduction: Formation of partially or fully dechlorinated cinnoline derivatives.
Substitution: Formation of aminocinnoline or thiocinnoline derivatives
Applications De Recherche Scientifique
Perchlorocinnoline has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of perchlorocinnoline involves its interaction with molecular targets through its highly reactive chlorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, potentially disrupting their normal function. The exact molecular pathways and targets are still under investigation, but it is believed that this compound can interfere with cellular processes by modifying proteins and nucleic acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cinnoline: The parent compound of perchlorocinnoline, with a molecular formula of C8H6N2.
Quinoxaline: Another N-heterocyclic compound with similar structural features.
Quinazoline: A related compound with a fused benzene and pyrimidine ring structure.
Uniqueness of this compound
This compound is unique due to its high degree of chlorination, which imparts distinct chemical properties and reactivity compared to its analogs. This high chlorination makes it a valuable compound for studying the effects of halogenation on the chemical and biological properties of heterocyclic compounds .
Propriétés
Formule moléculaire |
C8Cl6N2 |
|---|---|
Poids moléculaire |
336.8 g/mol |
Nom IUPAC |
3,4,5,6,7,8-hexachlorocinnoline |
InChI |
InChI=1S/C8Cl6N2/c9-2-1-3(10)8(14)16-15-7(1)6(13)5(12)4(2)11 |
Clé InChI |
OHKHCQHUTWDUJQ-UHFFFAOYSA-N |
SMILES canonique |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)N=NC(=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


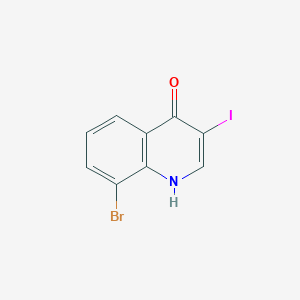

![(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B12338466.png)

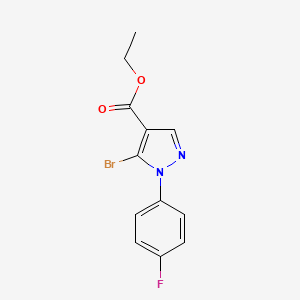
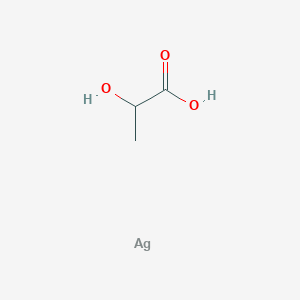
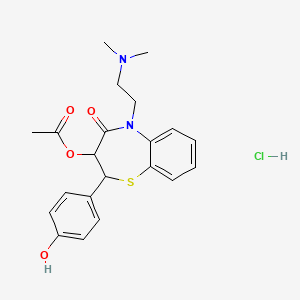
![2-(Hydroxymethyl)-1-isopentyl-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B12338492.png)
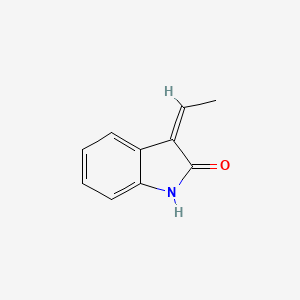
![(3S,4S,5S,6R)-6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12338530.png)
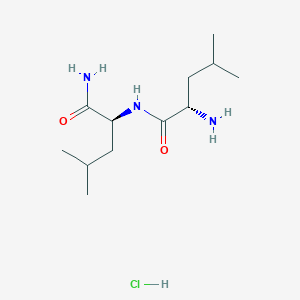

![3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzamide](/img/structure/B12338547.png)
